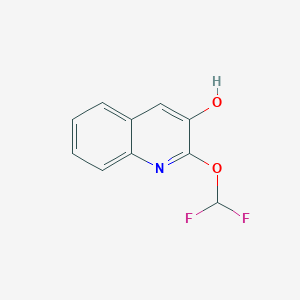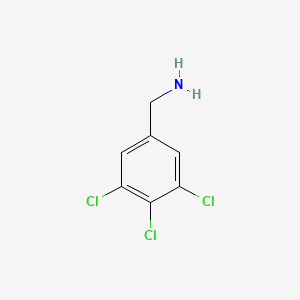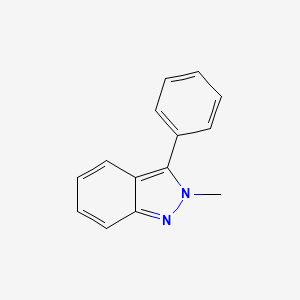
2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol is an organic compound that features both an aziridine ring and a nitrophenyl group. Compounds containing aziridine rings are known for their reactivity due to the strained three-membered ring, while nitrophenyl groups are often involved in various chemical reactions due to their electron-withdrawing properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol typically involves the reaction of aziridine with a nitrophenyl-containing precursor. One common method is the nucleophilic substitution reaction where aziridine reacts with 4-nitrophenyl ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of aziridine and the potential hazards associated with nitro compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic medium.
Reduction: H2/Pd, Fe/HCl, or SnCl2.
Substitution: Nucleophiles like NH3, RSH, or RNH2 in solvents like ethanol or water.
Major Products
Oxidation: 2-(Aziridin-1-yl)-1-(4-nitrophenyl)acetone.
Reduction: 2-(Aziridin-1-yl)-1-(4-aminophenyl)ethanol.
Substitution: Various substituted aziridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity due to the presence of the aziridine ring.
Medicine: Investigated for its potential use in drug development, particularly in cancer research due to the reactivity of the aziridine ring.
Industry: Used in the production of polymers and other materials where the nitrophenyl group can impart specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol involves the reactivity of the aziridine ring. The strained three-membered ring can undergo ring-opening reactions with nucleophiles, leading to the formation of new compounds. The nitrophenyl group can participate in electron transfer reactions, influencing the overall reactivity of the molecule.
Comparación Con Compuestos Similares
Similar Compounds
2-(Aziridin-1-yl)ethanol: Lacks the nitrophenyl group, making it less reactive in certain reactions.
1-(4-Nitrophenyl)ethanol: Lacks the aziridine ring, reducing its potential for ring-opening reactions.
2-(Aziridin-1-yl)-1-phenylethanol: Similar structure but with a phenyl group instead of a nitrophenyl group, affecting its reactivity and applications.
Uniqueness
2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol is unique due to the combination of the aziridine ring and the nitrophenyl group
Propiedades
Número CAS |
21719-28-8 |
|---|---|
Fórmula molecular |
C10H12N2O3 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
2-(aziridin-1-yl)-1-(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C10H12N2O3/c13-10(7-11-5-6-11)8-1-3-9(4-2-8)12(14)15/h1-4,10,13H,5-7H2 |
Clave InChI |
JVKAAEKOBOXXEW-UHFFFAOYSA-N |
SMILES canónico |
C1CN1CC(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5-Dimethyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11893268.png)
![(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11893273.png)











